

Physical and chemical properties of α -Tetralol

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydro-1-naphthol

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An In-Depth Technical Guide to the Physical and Chemical Properties of α -Tetralol

Introduction

α -Tetralol, systematically known as 1,2,3,4-tetrahydro-1-naphthalenol, is a bicyclic alcohol that serves as a pivotal intermediate in organic synthesis.^[1] Its unique structural framework, featuring a hydroxyl group on a fused ring system, makes it a versatile building block for more complex organic molecules.^[1] This compound and its derivatives are of significant interest to researchers and industry professionals, particularly in the fields of pharmaceutical development and fine chemical synthesis.^{[1][2]} α -Tetralol's reactivity and stability make it a valuable precursor for creating compounds with potential therapeutic effects, including antidepressants and acetylcholinesterase inhibitors for treating Alzheimer's disease.^{[1][2][3]} This guide provides a comprehensive overview of the essential physical and chemical properties of α -Tetralol, detailed experimental protocols for its characterization, and insights into its handling and applications.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in research and development. These properties dictate the conditions required for storage, handling, and its behavior in chemical reactions. For α -Tetralol, these characteristics are well-documented and crucial for its use as a synthetic intermediate.

Key Data Summary

The following table summarizes the core physicochemical properties of α -Tetralol, compiled from various authoritative sources.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O	[1][4][5][6]
Molecular Weight	148.2 g/mol	[1][5][6]
CAS Number	529-33-9	[1][4][7]
Appearance	Clear, colorless to light yellow liquid; may appear as a powder or lump	[1][4][5][7]
Melting Point	28-33 °C	[4][5][8]
Boiling Point	254 °C (at 760 mmHg); 102-104 °C (at 2 mmHg)	[4][5][7][8]
Density	~1.09 g/cm ³ at 17-25 °C	[4][5][7][8]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, ether, and benzene	[4][7][9]
Vapor Pressure	0.01 mmHg at 25 °C	[4]
Flash Point	>100 °C (>230 °F)	[4][5][7][8]
Refractive Index (n ₂₀ /D)	~1.564	[5][7]
pKa	14.33 ± 0.20 (Predicted)	[5][7]

Spectroscopic Data Analysis

Spectroscopic methods are indispensable for the structural elucidation and confirmation of identity for organic compounds.

- Infrared (IR) Spectroscopy: The IR spectrum of α -Tetralol is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Additional peaks corresponding to C-H stretching of

the aromatic and aliphatic portions, as well as C=C stretching of the aromatic ring, would also be present.[10]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments. One would expect to see distinct signals for the aromatic protons, the proton on the carbon bearing the hydroxyl group (the carbinol proton), and the aliphatic protons of the saturated ring. The benzylic protons often show complex coupling patterns. [11][12]
 - ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the ten carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region and the aliphatic carbons in the upfield region.
- Mass Spectrometry (MS): Mass spectrometry of α -Tetralol would show a molecular ion peak corresponding to its molecular weight (148.2 g/mol).[13][14] The fragmentation pattern would provide further structural information.

Chemical Properties and Reactivity

α -Tetralol's chemical behavior is primarily dictated by its secondary alcohol functional group and the adjacent aromatic ring.

- Stability: The compound is generally stable but is noted to be sensitive to air and light, necessitating storage under an inert atmosphere.[9]
- Incompatibilities: It is incompatible with strong oxidizing agents.[4][8] Reaction with such agents can lead to the oxidation of the secondary alcohol.
- Oxidation: A common reaction of α -Tetralol is its oxidation to the corresponding ketone, α -tetralone. This transformation is a key step in many synthetic pathways where α -tetralone is the desired intermediate.[15][16] Various oxidizing agents can be employed for this purpose. [15]
- Hazardous Decomposition: When heated to decomposition, α -Tetralol can emit carbon monoxide and carbon dioxide.[4][8]

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Caption: A logical workflow for the identification of α -Tetralol.

Safety and Handling

Proper handling of α -Tetralol is essential to ensure laboratory safety.

- Hazards: α -Tetralol is harmful if swallowed and causes skin, eye, and respiratory tract irritation. [4][5][8]* Personal Protective Equipment (PPE): Always wear chemical safety goggles, appropriate protective gloves, and a lab coat or chemical apron when handling this compound. [4][8]A NIOSH/MSHA-approved respirator should be used if there is a risk of inhaling vapor or mist. [4]* Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. [4][8]Recommended storage temperature is between 2°C and 8°C. [1][8]* Spills: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite or sand) and place it into a suitable container for disposal. [4]* First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. [4][8] * Skin: Flush skin with plenty of soap and water for at least 15 minutes. [4][8] * Ingestion: If the person is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. [4][17] * Inhalation: Move the person to fresh air immediately. [4] In all cases of exposure, seek medical attention. [4][8][17]

Conclusion

α -Tetralol is a chemically significant compound with well-defined physical and chemical properties. Its role as a versatile intermediate, especially in the synthesis of pharmaceuticals, underscores the importance of a thorough understanding of its characteristics. For researchers and drug development professionals, knowledge of its reactivity, spectroscopic signatures, and proper handling procedures is paramount for its effective and safe utilization in advancing chemical and medicinal science.

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